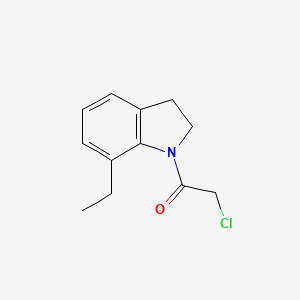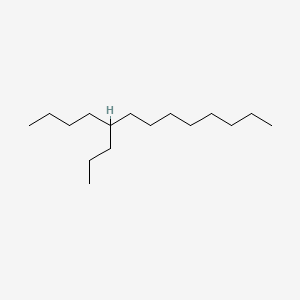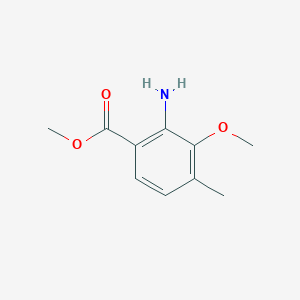![molecular formula C19H27BrO7 B3191576 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) CAS No. 557757-31-0](/img/structure/B3191576.png)
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) typically involves the bromination of a benzopyran derivative followed by the introduction of methoxyethoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominating agents and other reactive chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) involves its interaction with specific molecular targets. The bromine atom and methoxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2,5-dimethoxy-phenol
- 5-bromo-1,2,4-trimethoxybenzene
- 1-bromo-4-tert-butoxybenzene
Uniqueness
2H-1-Benzopyran, 6-bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl- (9CI) is unique due to its specific substitution pattern and the presence of both bromine and methoxyethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
557757-31-0 |
|---|---|
Molekularformel |
C19H27BrO7 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
6-bromo-5,8-bis(2-methoxyethoxymethoxy)-2,2-dimethylchromene |
InChI |
InChI=1S/C19H27BrO7/c1-19(2)6-5-14-17(26-13-24-10-8-22-4)15(20)11-16(18(14)27-19)25-12-23-9-7-21-3/h5-6,11H,7-10,12-13H2,1-4H3 |
InChI-Schlüssel |
FESNTSHJIKZINK-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2OCOCCOC)Br)OCOCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[2,2'-Bithiophen]-5-amine, N,N-diphenyl-](/img/structure/B3191540.png)
![6-[Bis(phosphonomethyl)amino]hexanoic acid](/img/structure/B3191565.png)
